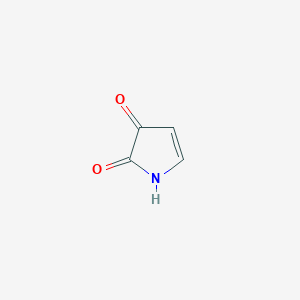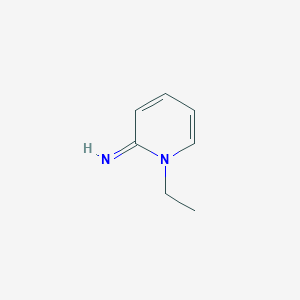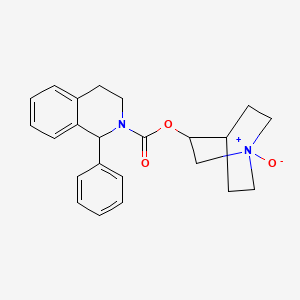
CID 133109950
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadienylthallium, also known as thallium cyclopentadienide, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Vorbereitungsmethoden
Cyclopentadienylthallium is typically prepared by the reaction of thallium (I) sulfate, sodium hydroxide, and cyclopentadiene :
Tl2SO4+2NaOH→2TlOH+Na2SO4
TlOH+C5H6→TlC5H5+H2O
The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry . Another method involves the reaction of zero-valent thallium with cyclopentadiene .
Analyse Chemischer Reaktionen
Cyclopentadienylthallium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thallium (III) compounds.
Reduction: It can be reduced to thallium (I) compounds.
Substitution: It can participate in substitution reactions to form various cyclopentadienyl derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents like hydrogen or lithium aluminum hydride. Major products formed from these reactions include thallium (III) cyclopentadienyl complexes and substituted cyclopentadienyl derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentadienylthallium has several scientific research applications:
Biology: It is used in the study of biological systems involving thallium and cyclopentadienyl ligands.
Wirkmechanismus
The mechanism of action of cyclopentadienylthallium involves its ability to act as a ligand, forming complexes with various metals. These complexes can participate in a range of chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadienylthallium is unique compared to other cyclopentadienyl compounds due to its lower air sensitivity and reduced reactivity. Similar compounds include:
Cyclopentadienyl sodium (C₅H₅Na): More reactive and air-sensitive.
Cyclopentadienyl magnesium bromide (C₅H₅MgBr): Used in Grignard reactions.
Cyclopentadienyl magnesium (C₁₀H₁₀Mg): Also used in organometallic synthesis.
Cyclopentadienylthallium’s stability and ease of handling make it a valuable reagent in various chemical syntheses.
Eigenschaften
Molekularformel |
C5H10Tl |
|---|---|
Molekulargewicht |
274.52 g/mol |
InChI |
InChI=1S/C5H10.Tl/c1-2-4-5-3-1;/h1-5H2; |
InChI-Schlüssel |
KBDPYFKQFPCULW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC1.[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
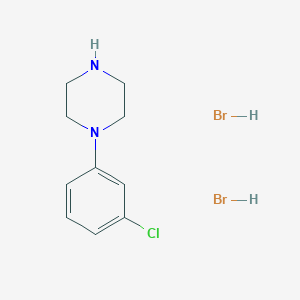
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)
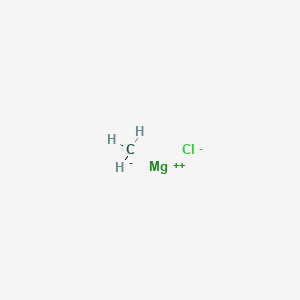
![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)

